![molecular formula C36H52O B14252572 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene CAS No. 477705-80-9](/img/structure/B14252572.png)
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene is a compound that belongs to the class of organic molecules known as naphthalenes. These compounds are characterized by a fused pair of benzene rings. The presence of the dodecyloxy and octyl groups in this compound makes it particularly interesting for various applications, especially in the field of liquid crystals and optoelectronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene typically involves the alkylation of phenol with dodecyl bromide, followed by a Friedel-Crafts acylation reaction with naphthalene . The reaction conditions often require the use of a strong acid catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution or sodium amide (NaNH2) for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of liquid crystals for display technologies and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes and proteins, altering their function. The pathways involved can include signal transduction and metabolic processes, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-(Dimethoxy)-2-[[(4-(dodecyloxy)phenyl)imino]methyl]benzene
- (2Z,2′Z)-2,2′-(1,4-phenylenae)bis(3-(4-(dodecyloxy)phenyl)acrylonitrile)
- Poly(2,3-bis(3,4-bis(dodecyloxy)phenyl)-5,8-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinoxaline)
Uniqueness
What sets 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene apart from similar compounds is its unique combination of the dodecyloxy and octyl groups attached to the naphthalene core. This structural arrangement imparts distinct physical and chemical properties, making it particularly suitable for applications in liquid crystals and optoelectronics .
Propriétés
Numéro CAS |
477705-80-9 |
|---|---|
Formule moléculaire |
C36H52O |
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
2-(4-dodecoxyphenyl)-6-octylnaphthalene |
InChI |
InChI=1S/C36H52O/c1-3-5-7-9-11-12-13-14-16-18-28-37-36-26-24-32(25-27-36)34-23-22-33-29-31(20-21-35(33)30-34)19-17-15-10-8-6-4-2/h20-27,29-30H,3-19,28H2,1-2H3 |
Clé InChI |
RIUDHHUPDDCEOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


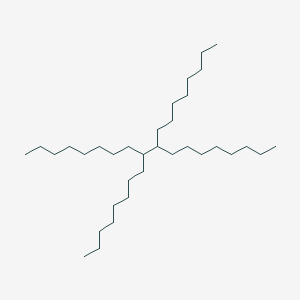
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)

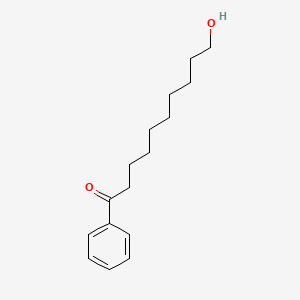

![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)
![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)

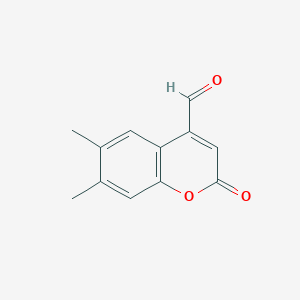
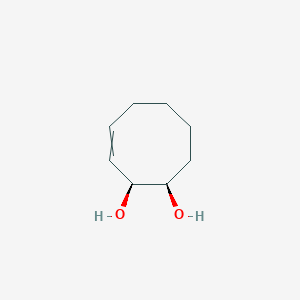
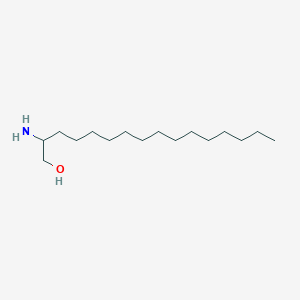

![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
